Cas no 1003708-24-4 (1-bromo-2,3-difluoro-4-nitro-benzene)

1-Bromo-2,3-difluoro-4-nitro-benzene is a halogenated aromatic compound featuring bromine, fluorine, and nitro functional groups, making it a versatile intermediate in organic synthesis. Its electron-withdrawing substituents enhance reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The presence of fluorine atoms further increases stability and influences regioselectivity in derivatization. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex scaffolds. High purity grades ensure consistent performance in demanding applications. Proper handling is required due to its potential toxicity and sensitivity to light or moisture. Storage under inert conditions is recommended to maintain stability.
1-bromo-2,3-difluoro-4-nitro-benzene structure
1003708-24-4 structure
Product Name:1-bromo-2,3-difluoro-4-nitro-benzene
CAS No:1003708-24-4
MF:C6H2BrF2NO2
MW:237.986387729645
MDL:MFCD09839215
CID:1005572
PubChem ID:29919664
Update Time:2025-10-28

1-bromo-2,3-difluoro-4-nitro-benzene Chemical and Physical Properties

Names and Identifiers

    • 2,3-Difluoro-4-bromonitrobenzene
    • 1-Bromo-2,3-difluoro-4-nitro-benzene
    • ACMC-2097pi
    • ACT01050
    • ANW-14260
    • CTK5I2998
    • MolPort-003-984-658
    • PubChem4284
    • 4-Bromo-2,3-difluoronitrobenzene
    • 1-BROMO-2,3-DIFLUORO-4-NITROBENZENE
    • BENZENE, 1-BROMO-2,3-DIFLUORO-4-NITRO-
    • 2,3-Difluoro-4-Bromo nitrobenzene
    • AS05642
    • LS10298
    • FCH1394100
    • CM12073
    • AS01508
    • API0004900
    • YF10058
    • 4-?Bromo-?2,?3-?difluoronitrobenzene
    • BC0
    • AKOS015891135
    • A20756
    • A20458
    • MFCD09839215
    • 2 pound not3-Difluoro-4-bromonitrobenzene
    • GS-4041
    • SY112625
    • SCHEMBL16797435
    • CS-W021488
    • 1003708-24-4
    • DTXSID80652086
    • 1-bromo-2,3-difluoro-4-nitro-benzene
    • MDL: MFCD09839215
    • Inchi: 1S/C6H2BrF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
    • InChI Key: GXNBBNIEEJTQST-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1F)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 236.92366
  • Monoisotopic Mass: 236.92370g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.890±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 265.5±35.0 ºC (760 Torr),
  • Flash Point: 114.3±25.9 ºC,
  • Solubility: Very slightly soluble (0.12 g/l) (25 º C),
  • PSA: 43.14

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1-bromo-2,3-difluoro-4-nitro-benzene Suppliers

Amadis Chemical Company Limited
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(CAS:1003708-24-4)1-bromo-2,3-difluoro-4-nitro-benzene
Order Number:A20458
Stock Status:in Stock
Quantity:10g/25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):260.0/598.0/1984.0
Email:sales@amadischem.com

Additional information on 1-bromo-2,3-difluoro-4-nitro-benzene

Research Briefing on 1003708-24-4 and 1-Bromo-2,3-difluoro-4-nitro-benzene in Chemical Biology and Pharmaceutical Applications

Recent advances in chemical biology and pharmaceutical research have highlighted the importance of specialized chemical compounds such as 1003708-24-4 and 1-bromo-2,3-difluoro-4-nitro-benzene. These compounds serve as critical intermediates in the synthesis of novel therapeutic agents and are instrumental in drug discovery pipelines. This briefing provides an overview of the latest research developments, applications, and mechanistic insights associated with these compounds, drawing from peer-reviewed studies and industry reports published within the last two years.

The compound 1003708-24-4, a CAS-registered small molecule, has garnered attention for its potential role in modulating biological pathways relevant to oncology and infectious diseases. Recent studies have explored its utility as a scaffold for designing kinase inhibitors, particularly targeting aberrant signaling in cancer cells. Concurrently, 1-bromo-2,3-difluoro-4-nitro-benzene has emerged as a versatile building block in medicinal chemistry, enabling the introduction of fluorine atoms and nitro groups into pharmacophores to enhance binding affinity and metabolic stability.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives synthesized from 1-bromo-2,3-difluoro-4-nitro-benzene in inhibiting bacterial efflux pumps, addressing antibiotic resistance. The research team employed structure-activity relationship (SAR) analysis to optimize the compound’s substituents, achieving a 4-fold improvement in potency against multidrug-resistant Staphylococcus aureus. These findings underscore the compound’s potential in developing next-generation antimicrobial agents.

In parallel, 1003708-24-4 has been investigated for its application in targeted protein degradation. A preprint from BioRxiv (2024) detailed its use as a warhead in proteolysis-targeting chimeras (PROTACs), facilitating the degradation of oncogenic proteins such as BRD4. The study reported a 70% reduction in tumor volume in xenograft models, highlighting its translational promise. Further mechanistic studies are underway to elucidate its selectivity and off-target effects.

Challenges remain in the scalable synthesis and stability profiling of these compounds. A recent Organic Process Research & Development article (2023) addressed these gaps by proposing a cost-effective, high-yield route for 1-bromo-2,3-difluoro-4-nitro-benzene production using continuous-flow chemistry, achieving >90% purity. Such innovations are critical to meeting the demands of preclinical and clinical development.

In conclusion, 1003708-24-4 and 1-bromo-2,3-difluoro-4-nitro-benzene represent pivotal tools in modern drug discovery. Their applications span from antimicrobial development to cancer therapeutics, supported by robust scientific evidence. Future research should focus on expanding their therapeutic indices and exploring synergistic combinations with existing drugs. Collaborative efforts between academia and industry will be essential to translate these findings into clinical benefits.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1003708-24-4)1-bromo-2,3-difluoro-4-nitro-benzene
A20458
Purity:99%/99%/99%
Quantity:10g/25g/100g
Price ($):260.0/598.0/1984.0
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